

Application of 5-Bromo-2-methylpyrimidine in the Synthesis of Novel Agrochemicals

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Compound of Interest

Compound Name: 5-Bromo-2-methylpyrimidine

Cat. No.: B124572

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Introduction

5-Bromo-2-methylpyrimidine is a versatile heterocyclic intermediate with significant applications in the synthesis of a wide range of agrochemicals, particularly fungicides.^{[1][2][3][4]} The presence of a reactive bromine atom at the 5-position and a methyl group at the 2-position of the pyrimidine ring allows for diverse chemical modifications, making it a valuable building block for the development of new crop protection agents. This document provides detailed application notes and experimental protocols for the synthesis of a representative anilinopyrimidine fungicide, N-(4-chlorophenyl)-2-methylpyrimidin-5-amine, utilizing **5-Bromo-2-methylpyrimidine** as the starting material. The anilinopyrimidine class of fungicides are known for their efficacy against a broad spectrum of plant pathogens.

Application in Fungicide Synthesis

5-Bromo-2-methylpyrimidine serves as a key precursor for the synthesis of anilinopyrimidine fungicides. The core reaction involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, to form a crucial C-N bond between the pyrimidine ring and an appropriate aniline derivative.^{[5][6][7][8]} This synthetic strategy offers a robust and efficient route to novel fungicidal compounds.

Representative Agrochemical: N-(4-chlorophenyl)-2-methylpyrimidin-5-amine

N-(4-chlorophenyl)-2-methylpyrimidin-5-amine is a potent fungicide synthesized from **5-Bromo-2-methylpyrimidine**. Its mode of action, typical for anilinopyrimidines, is believed to involve the

inhibition of methionine biosynthesis in fungi, thereby disrupting protein synthesis and preventing fungal growth.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the intermediate and the final fungicidal compound.

Table 1: Synthesis of **5-Bromo-2-methylpyrimidine**

Parameter	Value	Reference
Yield	43%	CN110642788A
Molecular Formula	C ₅ H ₅ BrN ₂	PubChem CID: 295764
Molecular Weight	173.01 g/mol	PubChem CID: 295764
Melting Point	80.0 to 85.0 °C	Sigma-Aldrich
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	8.68 (s, 2H), 2.69 (s, 3H)	CN110642788A
MS (M+H) ⁺	173.21	CN110642788A

Table 2: Synthesis of N-(4-chlorophenyl)-2-methylpyrimidin-5-amine

Parameter	Typical Value Range
Yield	70-95%
Molecular Formula	C ₁₁ H ₁₀ CIN ₃
Molecular Weight	220.67 g/mol
Melting Point	155-160 °C
¹ H NMR (DMSO-d ₆) δ (ppm)	9.5 (s, 1H), 8.6 (s, 2H), 7.6 (d, 2H), 7.3 (d, 2H), 2.5 (s, 3H)
¹³ C NMR (DMSO-d ₆) δ (ppm)	160.1, 158.2, 140.5, 130.2, 129.1, 128.5, 120.3, 25.8
HRMS (ESI-TOF) m/z	[M+H] ⁺ calcd for C ₁₁ H ₁₁ CIN ₃ : 220.0636; found: 220.0638

Experimental Protocols

Protocol 1: Synthesis of **5-Bromo-2-methylpyrimidine**

This protocol describes a one-step synthesis from 2-bromomalonaldehyde and acetamidine hydrochloride.

Materials:

- 2-bromomalonaldehyde
- Acetamidine hydrochloride
- Glacial acetic acid
- 3A Molecular sieves
- Dichloromethane
- 5% Sodium hydroxide solution
- Saturated brine solution

- Anhydrous sodium sulfate
- Ethanol

Equipment:

- Reaction flask with reflux condenser and magnetic stirrer
- Dropping funnel
- Heating mantle
- Büchner funnel and filter flask
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 2-bromomalonadehyde (15g, 0.1 mol) in 150 mL of glacial acetic acid in a reaction flask, add 3A molecular sieves (2g).
- Heat the mixture to 80°C and add a solution of acetamidine hydrochloride (9.4g, 0.1 mol) in acetic acid (50 mL) dropwise over 30 minutes.
- After the addition is complete, increase the temperature to 100°C and monitor the reaction by HPLC until completion (approximately 5 hours).
- Cool the reaction mixture to room temperature and add 20 mL of water. Let it stand for 2 hours.
- Filter the mixture and wash the filter cake with a small amount of ethanol.
- Suspend the filter cake in dichloromethane and a 5% aqueous solution of sodium hydroxide until all solids dissolve.

- Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain **5-Bromo-2-methylpyrimidine**.
- Purify the product by vacuum drying.

Protocol 2: Synthesis of N-(4-chlorophenyl)-2-methylpyrimidin-5-amine via Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of **5-Bromo-2-methylpyrimidine**.

Materials:

- **5-Bromo-2-methylpyrimidine**
- 4-Chloroaniline
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- Xantphos
- Sodium tert-butoxide (NaOt-Bu)
- Anhydrous toluene
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Equipment:

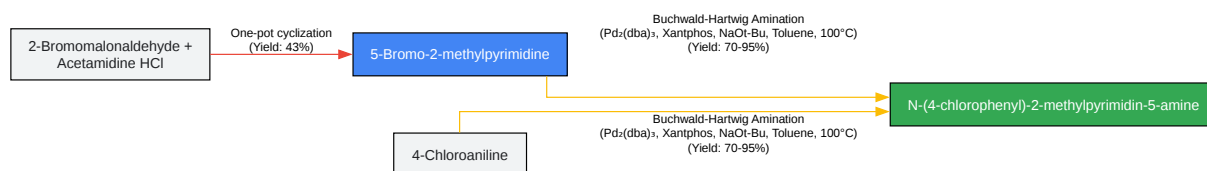
- Schlenk flask with magnetic stir bar

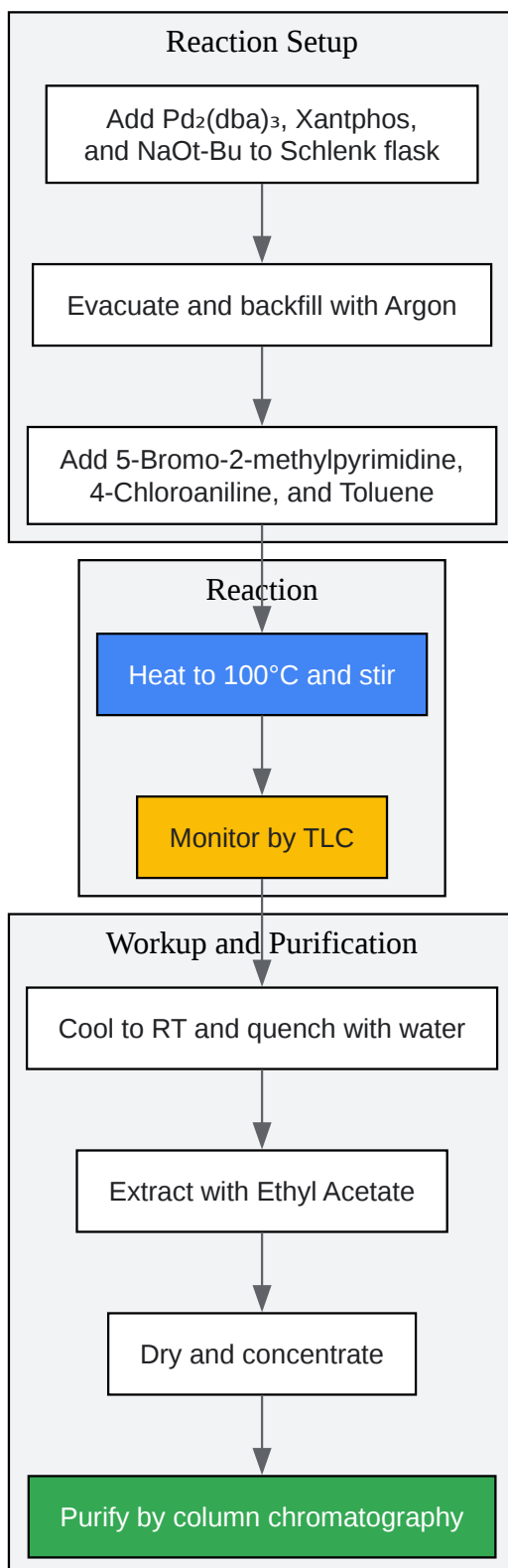
- Inert gas supply (Argon or Nitrogen)
- Heating mantle with oil bath
- Standard laboratory glassware for workup and purification
- Rotary evaporator

Procedure:

- To an oven-dried Schlenk flask, add $\text{Pd}_2(\text{dba})_3$ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Under a positive pressure of the inert gas, add **5-Bromo-2-methylpyrimidine** (1.0 equivalent) and 4-chloroaniline (1.2 equivalents).
- Add anhydrous, degassed toluene via syringe.
- Heat the reaction mixture to 100°C and stir vigorously. Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract with ethyl acetate (3 x volume of toluene).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure N-(4-chlorophenyl)-2-methylpyrimidin-5-amine.
- Confirm the structure of the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Visualizations





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